(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride
Overview
Description
(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride is a chemical compound with the molecular formula C6H14ClF3N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled using advanced instrumentation to maintain optimal conditions. The product is then purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under mild to moderate temperature conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and function. The presence of the trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar chemical properties but lacking the ethyl and aminoethyl groups.
N-Ethyl-2,2,2-trifluoroethylamine: Another similar compound with an ethyl group but lacking the aminoethyl group.
Uniqueness
(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride is unique due to the presence of both the ethyl and aminoethyl groups, which confer distinct chemical and biological properties. This makes it a versatile reagent in various scientific applications, distinguishing it from other related compounds .
Properties
IUPAC Name |
N'-ethyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2.2ClH/c1-2-11(4-3-10)5-6(7,8)9;;/h2-5,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNKZNSPQQGJQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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